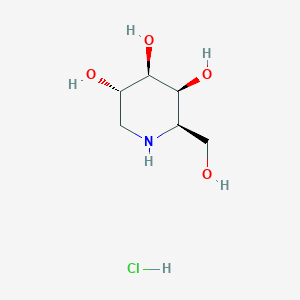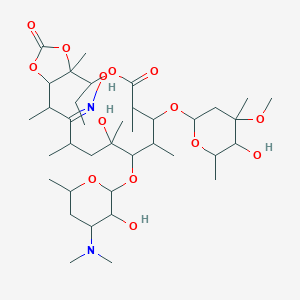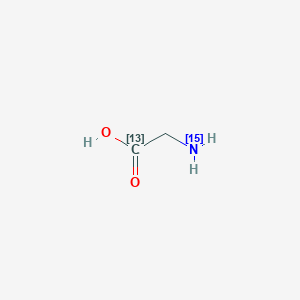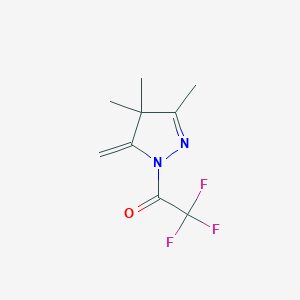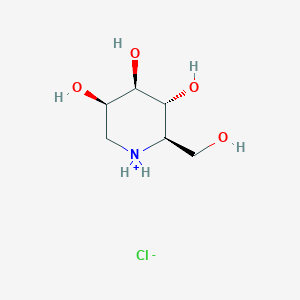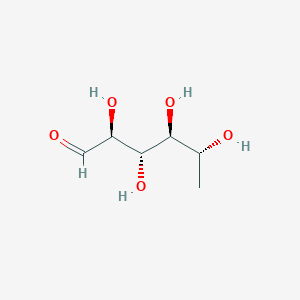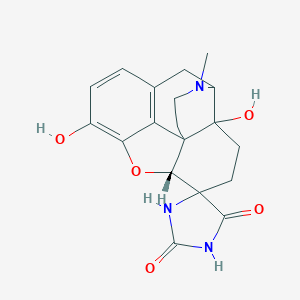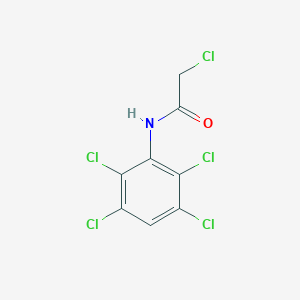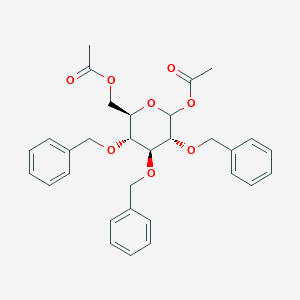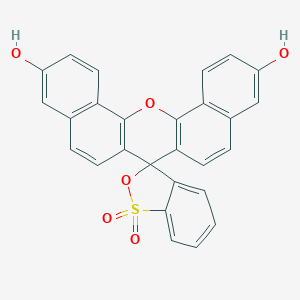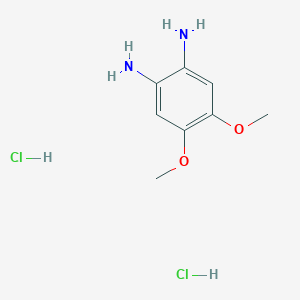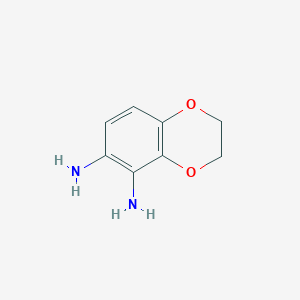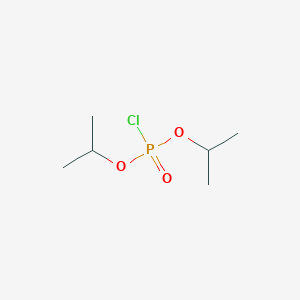
Diisopropyl chlorophosphate
Übersicht
Beschreibung
Diisopropyl chlorophosphate (DCP) is an organophosphorus compound that is used in laboratory experiments and scientific research. It is a colorless, oily liquid that is synthesized from phosphorus oxychloride, isopropanol and a base. DCP is a versatile compound and can be used in a variety of applications, including synthesis, biochemical and physiological studies, and as a reagent in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Proteolytic Activity Inhibition : Diisopropyl fluorophosphate was found to inhibit the proteolytic activity in Streptomyces albus enzyme. This resulted in a spectrum of Group A streptococcal cell wall polysaccharides with similar immunological determinants but differing in conjugated mucopeptide content (Schmidt, 1965).
Complement Activity Inhibition : Another study showed that Diisopropyl fluophosphate (DFP) inhibits the hemolytic activity of guinea pig complement in the presence of sensitized cells, affecting the first component, C′1 (Becker, 1956).
Environmental Contamination Concerns : A study highlighted that Diisopropylfluorophosphate (DFP) can cross-contaminate wells in a common 96-well plate zebrafish larvae exposure method. This finding is significant for experimental design in evaluating the toxicity of volatile and semi-volatile substances (Mundy, Mendieta, & Lein, 2021).
Mutagenicity and Safe Disposal : Diisopropyl fluorophosphate (DFP) was found to be safely degradable in buffers, water, and DMF solutions without mutagenic effects, making it a viable option for toxic enzyme inhibitor disposal (Lunn & Sansone, 1994).
Chemotherapy Potential : Diisopropyl (diiso-propoxyphosphoryl-methyl-sulfonyl-methyl)phosphonate was noted for its quasi-gauche conformation and potential chemotherapeutic action (Wong, Olmstead, & Gervay-Hague, 2007).
Detection of Organophosphates : A study revealed that synthesized low molecular weight fluorescent probes (LMFPs) show promise for organophosphate detection, with a detection limit of 1.1 ppm for diisopropyl chlorophosphate (Mia, Cragg, & Wallace, 2021).
Reversing Enantioselectivity in Organophosphorus Poisoning : Engineered diisopropyl fluorophosphatase mutants with reversed enantioselectivity and enhanced activity against organophosphorus nerve agents have significant implications for personal decontamination and organophosphorus poisoning applications (Melzer et al., 2009).
Effect on Kinesin-Dependent Microtubule Motility : Organophosphates like chlorpyrifos, chlorpyrifos-oxon, and diisopropylfluorophosphate were found to disrupt kinesin-dependent microtubule motility, potentially affecting axonal transport in eukaryotic cells (Gearhart et al., 2007).
Wirkmechanismus
Action Environment
The action, efficacy, and stability of DICP can be influenced by various environmental factors. For instance, DICP is known to be hygroscopic and sensitive to moisture , suggesting that its stability and activity may be affected by humidity and other moisture-related factors. Furthermore, the compound’s solubility in different solvents may influence its distribution and availability in different environments.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[chloro(propan-2-yloxy)phosphoryl]oxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClO3P/c1-5(2)9-11(7,8)10-6(3)4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFGWNUUDBGEGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(OC(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180423 | |
| Record name | Phosphorochloridic acid, bis(1-methylethyl) ester (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2574-25-6 | |
| Record name | Bis(1-methylethyl) phosphorochloridate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2574-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphorochloridic acid, diisopropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002574256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorochloridic acid, bis(1-methylethyl) ester (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopropyl Phosphorochloridate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action for diisopropyl chlorophosphate with anilines?
A1: this compound (DIPCP) reacts with anilines through a concerted mechanism primarily involving a backside nucleophilic attack. This conclusion is drawn from kinetic studies that show an inverse secondary deuterium kinetic isotope effect (DKIE). Essentially, the reaction rate is slightly faster when deuterium replaces hydrogen in the aniline, suggesting a transition state where the C-H(D) bond is becoming less constrained. [, ]
Q2: Why is the anilinolysis of this compound considered "slow"?
A2: Research has shown that the reaction rate of this compound with anilines is slower than would be expected based solely on conventional stereoelectronic effects. [, ] While the exact reasons for this slow reaction rate haven't been fully elucidated in the provided research, it suggests that other factors, such as steric hindrance around the phosphorus center due to the isopropyl groups, might play a significant role in slowing down the nucleophilic attack.
Q3: How does the structure of the aniline affect its reaction with this compound?
A3: While the provided research doesn't delve deep into structure-activity relationships, it does indicate that the substituent on the aniline influences the reaction. The magnitude of the inverse secondary DKIE is highest when the aniline substituent (X) is hydrogen. [, ] This implies that electron-donating or withdrawing nature of the substituent on the aniline ring likely affects the electron density at the reaction center (nitrogen of aniline), thereby influencing the reaction rate with this compound.
Q4: Is there a relationship between the cholinesterase inhibiting activity of this compound and its toxicity?
A4: Yes, research suggests a correlation between the ability of this compound to inhibit cholinesterase and its toxicity. A study found that the logarithm of the lethal dose (LD50) for this compound in mice was directly proportional to the logarithm of the concentration required to inhibit 50% of cholinesterase activity in vitro. [] This suggests that cholinesterase inhibition is a key mechanism for the toxic effects of this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



